molecular formula C9H15NO B13828808 Cycloheptanecarbonitrile, 1-methoxy-

Cycloheptanecarbonitrile, 1-methoxy-

Cat. No.: B13828808
M. Wt: 153.22 g/mol
InChI Key: GELYVNWBNSIMOK-UHFFFAOYSA-N
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Description

Cycloheptanecarbonitrile, 1-methoxy- (9CI) is an organic compound with the molecular formula C9H15NO and a molecular weight of 153.2215 g/mol . This compound is characterized by a seven-membered cycloheptane ring with a methoxy group and a carbonitrile group attached to it. It is used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cycloheptanecarbonitrile, 1-methoxy- (9CI) can be synthesized through several methods. One common synthetic route involves the reaction of cycloheptanone with methoxyamine hydrochloride to form the corresponding oxime, which is then dehydrated to yield the nitrile . The reaction conditions typically involve the use of a dehydrating agent such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) under reflux conditions.

Industrial Production Methods

In industrial settings, the production of cycloheptanecarbonitrile, 1-methoxy- (9CI) may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The final product is usually purified through distillation or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions

Cycloheptanecarbonitrile, 1-methoxy- (9CI) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Cycloheptanecarbonitrile, 1-methoxy- (9CI) has several applications in scientific research:

Mechanism of Action

The mechanism of action of cycloheptanecarbonitrile, 1-methoxy- (9CI) involves its interaction with various molecular targets. The nitrile group can participate in nucleophilic addition reactions, while the methoxy group can undergo nucleophilic substitution. These interactions can affect biological pathways and enzyme activities, making the compound useful in biochemical studies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cycloheptanecarbonitrile, 1-methoxy- (9CI) is unique due to its seven-membered ring structure, which imparts different chemical and physical properties compared to its five, six, and eight-membered ring analogs. This uniqueness makes it valuable in specific chemical reactions and applications .

Properties

IUPAC Name

1-methoxycycloheptane-1-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO/c1-11-9(8-10)6-4-2-3-5-7-9/h2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GELYVNWBNSIMOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCCCCC1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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